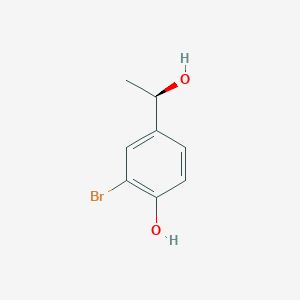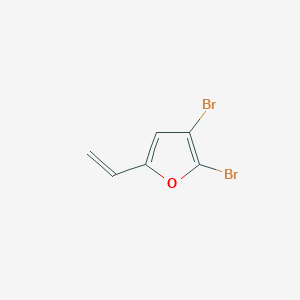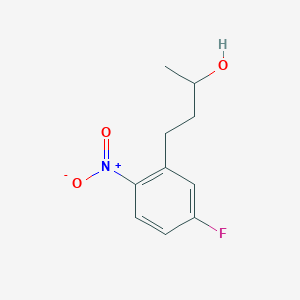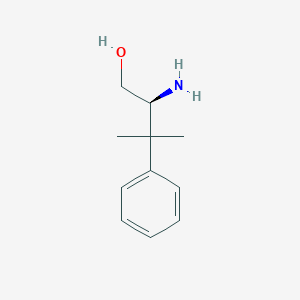
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve high enantiomeric purity. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-methyl-3-phenylbutan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-methylbutan-1-ol: A similar compound lacking the phenyl group, which affects its chemical properties and applications.
3-Phenyl-2-aminopropanol: Another related compound with different structural features.
Uniqueness
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is unique due to its specific chiral center and the presence of both amino and alcohol functional groups. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-3-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,10(12)8-13)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
QZGBUSZLZMARSU-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1)[C@@H](CO)N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


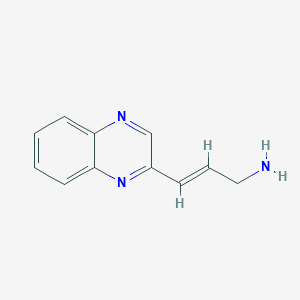
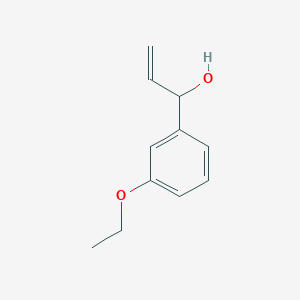
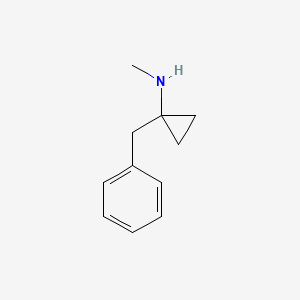
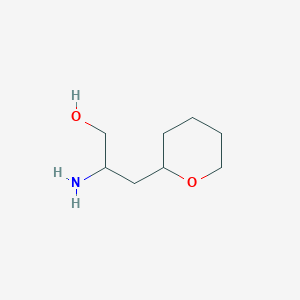
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
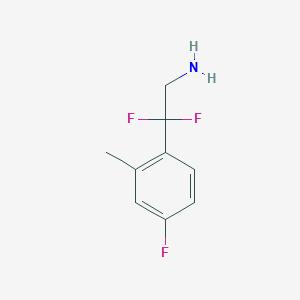
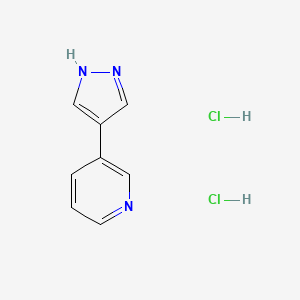
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)


